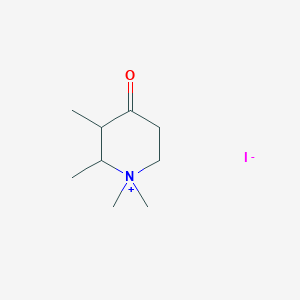

1,1,2,3-Tetramethyl-4-oxopiperidinium iodide

Overview

Description

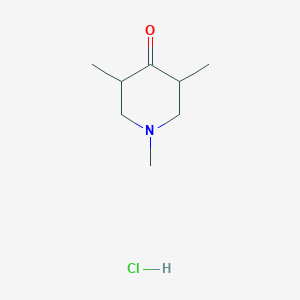

1,1,2,3-Tetramethyl-4-oxopiperidinium iodide is a useful research compound. Its molecular formula is C9H18INO and its molecular weight is 283.15 g/mol. The purity is usually 95%.

BenchChem offers high-quality 1,1,2,3-Tetramethyl-4-oxopiperidinium iodide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,1,2,3-Tetramethyl-4-oxopiperidinium iodide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Properties of Alkali Salts : A study by Golubev, Sen', and Rozantsev (1979) explored the reaction of similar tetramethylpiperidine oxides with alkalies, leading to the formation of metal tetramethylpiperidine dioxides. This study contributes to understanding the synthetic applications of related compounds (Golubev, Sen', & Rozantsev, 1979).

Molecular and Electronic Structure : Fortier et al. (2012) investigated the addition of tetramethylpiperidine-1-oxyl to uranium compounds, demonstrating the compound's utility in the synthesis and structural analysis of complex organometallic molecules (Fortier et al., 2012).

Oxyfunctionalization of Ketones : Ren, Liu, and Guo (1996) utilized a similar compound, 4-Methoxy-2,2,6,6-tetramethyl-1-oxopiperidinium chloride, for the regioselective oxyfunctionalization of ketones, highlighting its potential in organic synthesis (Ren, Liu, & Guo, 1996).

Redox Reactions with Iodides and Iodine : Sen', Golubev, and Kosheleva (1977) examined the redox reactions of oxopiperidinium salts with iodides, contributing to the understanding of their redox chemistry, which is fundamental for various chemical processes (Sen', Golubev, & Kosheleva, 1977).

Paramagnetic Quaternary Mannich Base Reactions : A study by Malievskii and Shapiro (2008) on the catalytic action of NaOH on similar compounds revealed the formation of paramagnetic ketones, indicating its potential in the study of paramagnetic substances (Malievskii & Shapiro, 2008).

Synthesis and Structure of Redox Derivatives : Sen', Shilov, and Golubev (2014) analyzed the synthesis and structure of redox derivatives of related tetramethylpiperidines, contributing to the knowledge of their structural and electronic properties (Sen', Shilov, & Golubev, 2014).

properties

IUPAC Name |

1,1,2,3-tetramethylpiperidin-1-ium-4-one;iodide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18NO.HI/c1-7-8(2)10(3,4)6-5-9(7)11;/h7-8H,5-6H2,1-4H3;1H/q+1;/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMPWCUOVHGDGCC-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C([N+](CCC1=O)(C)C)C.[I-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18INO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,1,2,3-Tetramethyl-4-oxopiperidinium | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

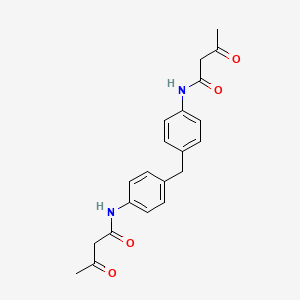

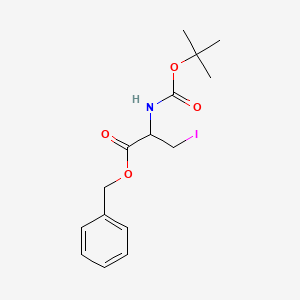

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-methyl-3-(3-oxobutanoylamino)phenyl]-3-oxobutanamide](/img/structure/B8006767.png)

![acetic acid;(1Z)-2-[6-[[amino-[(Z)-[amino-(4-chloroanilino)methylidene]amino]methylidene]amino]hexyl]-1-[amino-(4-chloroanilino)methylidene]guanidine;hydrate](/img/structure/B8006776.png)

![N-[(2Z)-2-Cyano-3-(dimethylamino)prop-2-en-1-ylidene]-N-methylmethanaminium perchlorate](/img/structure/B8006847.png)

![2-(4-Fluorophenyl)-5,7-dimethylimidazo[1,2-A]pyridin-3-amine hydrochloride](/img/structure/B8006853.png)